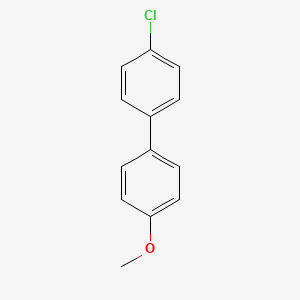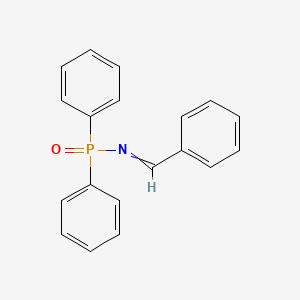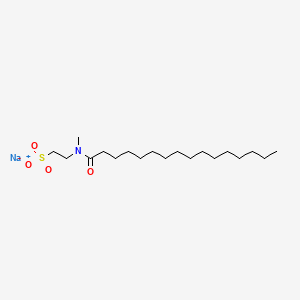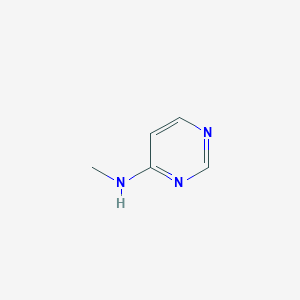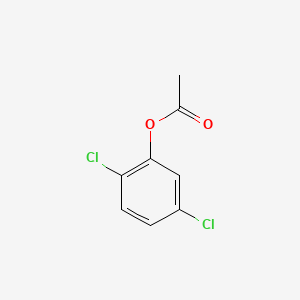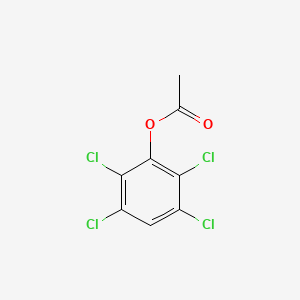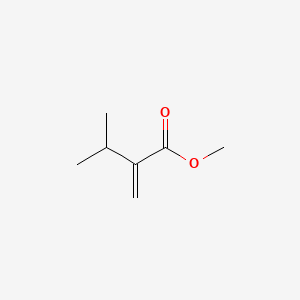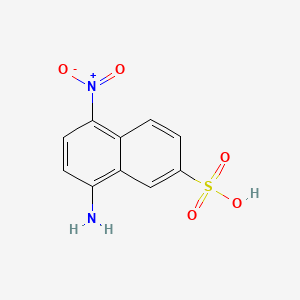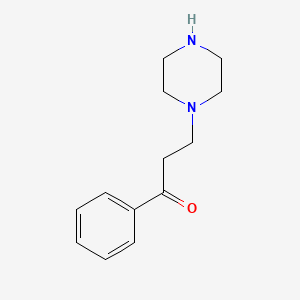
N-(3-氨丙基)苯胺
描述
“N-(3-aminopropyl)aniline” is an aromatic amine. It has an empirical formula of C9H14N2 and a molecular weight of 150.22 . This compound is commonly used in the field of chemistry and biology.
Synthesis Analysis
The synthesis of anilines, including “N-(3-aminopropyl)aniline”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis by amination (arylation) is one of the common methods .
Molecular Structure Analysis
The molecular structure of “N-(3-aminopropyl)aniline” is represented by the SMILES string NCCCNC1=CC=CC=C1 . This indicates that the compound consists of a benzene ring attached to an aminopropyl group.
Chemical Reactions Analysis
“N-(3-aminopropyl)aniline” can undergo various chemical reactions. For instance, it can participate in the N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst . It can also show altered H-atom loss behavior compared to aniline .
Physical and Chemical Properties Analysis
“N-(3-aminopropyl)aniline” is a solid compound . It has a density of 1.0±0.1 g/cm3 . The compound’s boiling point is 287.9±23.0 °C at 760 mmHg .
科学研究应用
表面功能化
N-(3-氨丙基)苯胺: 由于其能够将官能团引入表面,因此广泛应用于表面功能化。 该过程对于纳米粒子的合成、配体固定以及增强有机聚合物的粘合强度至关重要 。该化合物中的氨基充当结合位点,允许进行各种表面修饰,这对于创建针对特定应用的定制界面至关重要。
聚合物复合材料和涂层
该化合物在聚合物复合材料和涂层的开发中发挥着重要作用。 它充当硅烷偶联剂,提高不同材料之间的界面粘合强度 。这会导致复合材料具有增强的机械、物理、溶胀和动态粘弹性能,使其在工业过程中的多材料化方面具有价值。
生物传感应用
在生物传感中,N-(3-氨丙基)苯胺用于表面硅烷化,这是一种将生物分子附着到表面的方法 。该过程对于开发高灵敏度和选择性生物传感器至关重要。该化合物的双功能性质允许稳定的表面功能化,这对于有效地固定生物受体和提高生物传感器性能至关重要。
沥青粘合剂改性
该化合物也用于沥青粘合剂的改性。 它改善了聚集表面的性能,从而提高了沥青在耐久性和抗环境因素方面的性能 。这种应用对于建筑行业至关重要,特别是在道路和基础设施的开发中。
安全和危害
未来方向
作用机制
Target of Action
N-(3-aminopropyl)aniline is a unique chemical compound with a variety of potential targets. One of the primary targets of this compound is the Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription, a process that is fundamental to the function of all cells .
Mode of Action
It is known that the compound interacts with its target, the histone acetyltransferase kat2b, in a specific manner . This interaction could potentially lead to changes in the enzyme’s activity, thereby influencing the transcription process .
Biochemical Pathways
The biochemical pathways affected by N-(3-aminopropyl)aniline are likely to be those involving the Histone acetyltransferase KAT2B and the transcription process . The downstream effects of these pathways could include changes in gene expression and, consequently, alterations in cellular function .
Result of Action
The molecular and cellular effects of N-(3-aminopropyl)aniline’s action are likely to be related to its influence on the Histone acetyltransferase KAT2B and the transcription process . These effects could potentially include changes in gene expression and alterations in cellular function .
生化分析
Biochemical Properties
N-(3-aminopropyl)aniline plays a significant role in biochemical reactions, particularly in the context of polyamine metabolism. Polyamines are small organic cations that are essential for cell growth and differentiation. N-(3-aminopropyl)aniline interacts with enzymes such as aminopropyltransferases, which are involved in the biosynthesis of polyamines like spermidine and spermine . These interactions are crucial for the regulation of cellular polyamine levels and, consequently, for maintaining cellular homeostasis.
Cellular Effects
N-(3-aminopropyl)aniline has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of extracellular matrix proteins when used as a cell culture substrate . This modulation can lead to changes in cell morphology, motility, and adhesion. Additionally, N-(3-aminopropyl)aniline has been observed to enhance the efficiency of oncolytic viruses in cell experiments, indicating its potential role in cancer therapy .
Molecular Mechanism
The molecular mechanism of action of N-(3-aminopropyl)aniline involves its binding interactions with biomolecules. It can act as a substrate for aminopropyltransferases, facilitating the transfer of aminopropyl groups to polyamine acceptors . This process is essential for the synthesis of polyamines, which are vital for cellular functions such as DNA replication, RNA transcription, and protein synthesis. Additionally, N-(3-aminopropyl)aniline can influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminopropyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-aminopropyl)aniline can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential impact on cellular processes should also be considered.
Dosage Effects in Animal Models
The effects of N-(3-aminopropyl)aniline vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation, while at high doses, it may exhibit toxic or adverse effects . Understanding the threshold levels and the dose-response relationship is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
N-(3-aminopropyl)aniline is involved in several metabolic pathways, particularly those related to polyamine biosynthesis . It interacts with enzymes such as aminopropyltransferases and decarboxylases, which facilitate the conversion of precursor molecules into polyamines. These metabolic pathways are essential for regulating cellular polyamine levels and ensuring proper cellular function.
Transport and Distribution
The transport and distribution of N-(3-aminopropyl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of N-(3-aminopropyl)aniline can influence its activity and effectiveness in various biochemical processes.
Subcellular Localization
N-(3-aminopropyl)aniline exhibits specific subcellular localization patterns that are crucial for its function. It is often localized in the cytosol and the nucleus, where it interacts with enzymes involved in polyamine biosynthesis . The subcellular localization of N-(3-aminopropyl)aniline can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
属性
IUPAC Name |
N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWHECVUKBMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330164 | |
| Record name | N-(3-aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4742-01-2 | |
| Record name | N-(3-aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B1605859.png)
